1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane
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Overview
Description
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane is an organic compound with the molecular formula C8H17ClO3. It is a chlorinated ether, often used in various chemical processes and industrial applications due to its unique properties. This compound is known for its good solubility in organic solvents and its relatively low toxicity.
Chemical Reactions Analysis
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols[][3].
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids[][3].
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alkanes[][3].
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions[3][3]. Major products formed from these reactions include alcohols, carboxylic acids, and alkanes[3][3].
Scientific Research Applications
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane exerts its effects involves its interaction with various molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function . The compound can also disrupt cellular membranes due to its lipophilic nature, affecting membrane integrity and function .
Comparison with Similar Compounds
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane can be compared with other similar compounds such as:
1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane: This compound has a similar structure but with a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.
Diethylene glycol bis(2-chloroethyl) ether: This compound has two chlorine atoms and is used in similar applications but has different reactivity and toxicity profiles.
The uniqueness of this compound lies in its specific combination of solubility, reactivity, and relatively low toxicity, making it suitable for a wide range of applications .
Properties
CAS No. |
538371-55-0 |
---|---|
Molecular Formula |
C8H17ClO3 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-[2-(2-chloroethoxy)ethoxy]-2-ethoxyethane |
InChI |
InChI=1S/C8H17ClO3/c1-2-10-5-6-12-8-7-11-4-3-9/h2-8H2,1H3 |
InChI Key |
KKHJWKRBGUVAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCCl |
Origin of Product |
United States |
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